![molecular formula C20H18Cl2N2O4 B4066662 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4066662.png)
2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate
Overview
Description
2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is a useful research compound. Its molecular formula is C20H18Cl2N2O4 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is 420.0643624 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of related compounds, providing insights into their molecular geometries, crystal structures, and potential for various applications. For example, Şahin et al. (2011) reported on the synthesis and crystal structures of related compounds, utilizing density functional theory (DFT) studies to compare molecular geometries with experimental data. Their findings include molecular electrostatic potential maps and frontier molecular orbitals, suggesting potential areas of reactivity and interaction (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Fungicidal and Insecticidal Activities
Some derivatives have been synthesized and evaluated for their fungicidal and insecticidal activities. Lv et al. (2015) synthesized a series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, one of which demonstrated greater fungicidal activity than the control compound at a specific dosage. This highlights the potential agricultural applications of these compounds in controlling plant pathogens (Lv, Liu, Li, Xu, Pan, Li, Chen, Huang, & Yang, 2015).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer activities of related compounds. For instance, Ratković et al. (2016) synthesized a series of derivatives starting from dehydrozingerone, which showed significant in vitro cytotoxic activity against some cancer cell lines, suggesting potential therapeutic applications (Ratković, Muskinja, Burmudžija, Ranković, Kosanić, Bogdanović, Markovic, Nikolic, Arsenijević, Đorđević, & Vukićević, 2016).
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition, where derivatives have been studied for their effectiveness in protecting metals. Yadav et al. (2016) investigated two pyranopyrazole derivatives for their inhibition efficiency against mild steel corrosion in an acidic solution, finding high levels of efficiency under certain conditions. This suggests potential industrial applications in preventing corrosion of metals (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
[2-[2-acetyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-11(25)24-19(15-6-4-13(21)8-17(15)22)10-18(23-24)16-7-5-14(27-3)9-20(16)28-12(2)26/h4-9,19H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLIYTLWXKINPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC(=O)C)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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